4-Thiomorpholinepropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

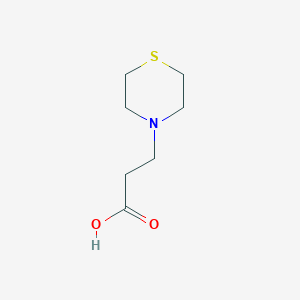

4-Thiomorpholinepropanoic acid is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 23 bonds, including 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .科学的研究の応用

Synthesis and Antimicrobial Activity

4-Thiomorpholinepropanoic acid derivatives have been synthesized for potential use in antimicrobial applications. These derivatives are developed through nucleophilic substitution reactions to create bioactive molecules with improved safety and efficacy. Their structures are confirmed using various analytical techniques, and their antimicrobial activities are systematically assessed (D. Kardile & N. Kalyane, 2010).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives, including this compound, are important building blocks in medicinal chemistry. These compounds have found applications in creating novel bridged bicyclic thiomorpholines, which demonstrate interesting biological profiles and are synthesized from inexpensive starting materials (Daniel P. Walker & D. J. Rogier, 2013).

Polymerization and Material Science

In polymer science, this compound-related compounds are used in reversible addition–fragmentation chain transfer (RAFT) polymerization processes. This application is crucial for synthesizing well-defined macromolecular agents, which are further utilized in the polymerization of other compounds like styrene (Isabelle Chaduc et al., 2013).

Corrosion Inhibition

In the field of materials chemistry, derivatives of this compound, such as Thiomorpholin-4-ylmethyl-phosphonic acid, are investigated for their ability to inhibit the corrosion of carbon steel in natural seawater. These studies include electrochemical techniques and surface analysis to understand the effectiveness and mechanism of these inhibitors (H. Amar et al., 2008).

Enantioselective Synthesis

In organic chemistry, enantioselective synthesis using thiomorpholine derivatives, including 2-substituted thiomorpholin-3-ones, is an area of research. This involves synthesizing enantiomerically pure compounds, which are important for the development of various pharmaceuticals (N. Franceschini et al., 2003).

Safety and Hazards

When handling 4-Thiomorpholinepropanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition .

生化学分析

Biochemical Properties

4-Thiomorpholinepropanoic acid plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. It interacts with enzymes such as cysteine proteases, which are known to cleave peptide bonds in proteins. The sulfur atom in this compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, this compound can interact with metalloproteins, where it may act as a ligand, coordinating with metal ions and influencing the protein’s activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins and altered cell signaling . Additionally, this compound can impact cellular redox states by interacting with thiol groups in proteins, potentially leading to oxidative stress or protection against it .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The sulfur atom in the compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit or activate enzymes, depending on the specific protein and the nature of the interaction. For example, this compound can inhibit cysteine proteases by forming a covalent bond with the active site cysteine, preventing substrate binding and cleavage . Additionally, this compound can modulate gene expression by affecting transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen. This degradation can lead to a loss of activity and changes in its effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, such as sustained changes in gene expression and metabolic activity . The specific temporal effects can vary depending on the experimental conditions and the concentration of the compound used.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing cellular antioxidant capacity and protecting against oxidative stress. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Studies in animal models have shown that there is a threshold dose above which the compound’s adverse effects become significant . These toxic effects can include liver and kidney damage, as well as disruptions in normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as thiolases and sulfatases, which catalyze the cleavage of sulfur-containing bonds. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters, which facilitate the movement of the compound across cell membranes. Once inside the cell, this compound can bind to transport proteins, which help distribute it to different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with other biomolecules, such as binding proteins and enzymes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through post-translational modifications and targeting signals. For example, this compound can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

特性

IUPAC Name |

3-thiomorpholin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCCATDJWZPREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613909 |

Source

|

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-64-4 |

Source

|

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。